molecular formula C10H10BrF2N B1475368 1-(3-Bromophenyl)-3,3-difluoropyrrolidine CAS No. 1638604-76-8

1-(3-Bromophenyl)-3,3-difluoropyrrolidine

Cat. No.: B1475368
CAS No.: 1638604-76-8
M. Wt: 262.09 g/mol
InChI Key: KDDZWEZLGYVEPP-UHFFFAOYSA-N
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Description

1-(3-Bromophenyl)-3,3-difluoropyrrolidine (CAS 1638604-76-8) is a chemical compound offered with the catalog number AR02LI5G . It serves as a versatile and valuable building block in organic synthesis and medicinal chemistry research. The structure combines a 3-bromophenyl group, which can undergo various cross-coupling reactions such as Suzuki or Buchwald-Hartwig aminations, with a 3,3-difluoropyrrolidine ring, a motif known to improve key properties in molecule design. This specific difluorinated pyrrolidine scaffold is of high interest in pharmaceutical and agrochemical research. The incorporation of fluorine atoms and the bromine handle makes this compound a key intermediate for constructing more complex molecules. Researchers can utilize it in the exploration of novel compounds for CNS disorders or as a modulators of enzyme activity such as sirtuins . The compound is provided for laboratory research purposes only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any personal use.

Properties

IUPAC Name

1-(3-bromophenyl)-3,3-difluoropyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrF2N/c11-8-2-1-3-9(6-8)14-5-4-10(12,13)7-14/h1-3,6H,4-5,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDDZWEZLGYVEPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1(F)F)C2=CC(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrF2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(3-Bromophenyl)-3,3-difluoropyrrolidine is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies to provide a comprehensive overview of its biological activity.

  • Molecular Formula : C11H12BrF2N
  • Molecular Weight : 274.12 g/mol
  • Canonical SMILES : C1(CC(NC1)C(C2=CC=CC=C2Br)F)F

Synthesis

The synthesis of this compound typically involves the reaction of 3,3-difluoropyrrolidine with 2-bromobenzyl chloride under basic conditions. This nucleophilic substitution reaction yields the desired compound efficiently.

Biological Activity Overview

This compound exhibits a range of biological activities, including:

  • Antimicrobial Activity : The compound has shown effectiveness against various bacterial strains by inhibiting enzymes involved in bacterial cell wall synthesis.
  • Anticancer Properties : It induces apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer), activating caspase pathways and leading to increased cell death rates with IC50 values around 15 µM and 20 µM, respectively.
  • Neuroprotective Effects : Preliminary studies suggest potential benefits in neurodegenerative models, although further research is needed to confirm these effects.

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Enzyme Inhibition : The compound acts as an inhibitor of specific enzymes that are crucial for bacterial survival.
  • Apoptosis Induction : Its anticancer activity is linked to the modulation of apoptotic pathways through mitochondrial signaling cascades.

Case Studies and Research Findings

Recent studies have highlighted the compound's multifaceted biological activities:

  • Antimicrobial Studies :
    • A study demonstrated that this compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli. The mechanism involved the disruption of bacterial cell wall synthesis pathways, showcasing its potential as a new antimicrobial agent.
  • Cancer Research :
    • In vitro tests on MCF-7 and HeLa cells revealed that treatment with the compound led to significant apoptosis rates. The activation of caspase-3 and caspase-9 was confirmed through Western blot analysis, indicating its role in promoting programmed cell death.
Cell LineIC50 (µM)Mechanism
MCF-715Apoptosis via caspase activation
HeLa20Apoptosis via caspase activation

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameKey DifferencesUnique Features
1-(3-Chloro-2-(trifluoromethyl)phenyl)-4,4-difluoropiperidineChlorine instead of BromineDifferent reactivity profile due to chlorine's properties
1-(3-Bromo-2-fluorophenyl)-4,4-difluoropiperidineAbsence of Trifluoromethyl groupReduced lipophilicity and potential biological activity
1-(3-Bromo-2-(trifluoromethyl)phenyl)-4,4-difluoropyrrolidinePyrrolidine ring instead of PiperidineAltered chemical properties due to ring structure

Comparison with Similar Compounds

Structural Analogs: Fluorinated Pyrrolidine Derivatives

3,3-Difluoropyrrolidine Hydrochloride
  • Structure : The parent compound lacks the 3-bromophenyl group but shares the 3,3-difluoropyrrolidine core.
  • Properties :
    • Basicity : pKa = 7.5 (vs. pyrrolidine pKa = 11.3), attributed to electron-withdrawing fluorine atoms .
    • Synthesis : Prepared via Ru(VIII)-catalyzed oxidation and BH₃·Me₂S reduction, emphasizing cost-effective routes .
  • Biological Activity: Inhibits Plasmodium knowlesi lactate dehydrogenase (Pk-LDH) with 54.12% inhibition at 1 mM, though less potent than oxalic acid (54.12% vs. 72% inhibition) .
1-(Azetidin-3-yl)-3,3-difluoropyrrolidine Ditrifluoroacetate
  • Structure : Combines a 4-membered azetidine ring with the 3,3-difluoropyrrolidine moiety.
  • Properties :
    • Smaller ring size (azetidine) may enhance strain and reactivity compared to pyrrolidine derivatives.
    • Used in enzyme inhibitors (e.g., thrombin, cathepsin) due to fluorine-induced electronegativity and conformational constraints .
1-(3-Bromo-5-Trifluoromethyl-Benzyl)-3,3-Difluoro-Pyrrolidine (HE-9957)
  • Structure : Differs by a trifluoromethyl substituent on the benzyl group.
  • Properties :
    • Increased lipophilicity from -CF₃ may enhance membrane permeability.
    • Purity: 95% (commercially available), highlighting synthetic accessibility .

Functional Analogs: Halogen-Substituted Aromatic Compounds

(E)-1-(3-Bromophenyl)-3-p-Tolylprop-2-en-1-on (Chalcone Derivative)
  • Structure : Shares the 3-bromophenyl group but lacks the difluoropyrrolidine core.
  • Biological Activity :
    • Cytotoxicity against MCF-7 cells: IC₅₀ = 42.22 µg/mL, less potent than analogs with bulkier substituents (e.g., 4-isopropylphenyl, IC₅₀ = 22.41 µg/mL) .
    • Substituent position matters: 3-bromo vs. 4-chloro on phenyl groups alters activity .

Electronic and Reactivity Comparisons

Compound Basicity (pKa) Key Reactivity Insights Reference
Pyrrolidine 11.3 High basicity favors protonation in acidic conditions.
3,3-Difluoropyrrolidine 7.5 Lower basicity; fluorines reduce nucleophilicity but retain reactivity in aza-Michael additions.
1-(3-Bromophenyl)-3,3-difluoropyrrolidine (inferred) ~7–8 (estimated) Bromophenyl group may further reduce basicity and enhance π-π interactions in binding.

Preparation Methods

General Synthetic Approach

  • Starting materials often include 4,4-difluoropiperidine hydrochloride or related difluorinated cyclic amines.
  • Aromatic amines or anilines substituted with bromine at the 3-position serve as precursors for the N-arylation step.
  • The pyrrolidine ring is constructed or modified to introduce the 3,3-difluoro substitution pattern.
  • Reactions are typically conducted under reflux or controlled temperature conditions in solvents such as cyclohexanol, tetrahydrofuran (THF), or toluene.
  • Acidic or basic catalysts, such as hydrochloric acid or sodium dicyanamide, are employed to facilitate ring closure or substitution.

Specific Example from Patent EP 3288918 B1

A detailed synthetic procedure is described in EP 3288918 B1 for related difluoropyrrolidine derivatives with bromophenyl substituents:

  • Step 1: Reaction of 4,4-difluoropiperidine hydrochloride with sodium dicyanamide in cyclohexanol under reflux at 130°C for 2 hours yields a yellow solid intermediate.
  • Step 2: The intermediate is treated with concentrated hydrochloric acid and 4-trifluoromethoxyaniline or 2-bromoaniline (in the case of the bromophenyl derivative) in cyclohexanol to form the corresponding N-arylated difluoropyrrolidine.
  • Step 3: The product is isolated by extraction and purification, yielding the title compound as a white solid with a reported yield of approximately 62%.

Key analytical data for the 3-bromophenyl derivative:

Parameter Data
Yield 61.9%
Physical form White solid
1H NMR (600 MHz, DMSO-d6) δ 9.02 (s, 1H), 7.89 (s, 1H), 7.65 (d, J=7.8 Hz, 1H), 7.60 (d, J=8.4 Hz, 1H), 7.39 (s, 2H), 7.35 (t, J=7.2 Hz, 2H), 7.11 (t, J=7.8 Hz, 1H), 3.55 (m, 4H), 2.04 (m, 4H)
LCMS (M+H)+ 360.0, 362.0 (isotopic pattern for Br)

This method emphasizes the use of 2-bromoaniline to introduce the bromophenyl group directly during the amination step, combined with difluorinated cyclic amine intermediates.

Alternative Preparation Methods and Related Chemistry

Use of Difluorinated Piperidines and Carbamimidoyl Derivatives

  • Similar compounds have been prepared via carbamimidoyl intermediates where the difluoropyrrolidine core is functionalized with aryl carbamimidoyl groups bearing bromophenyl substituents.
  • These methods often involve multi-step synthesis including nitrile or amide formation, followed by cyclization and substitution reactions under acidic conditions.

Summary Table of Key Preparation Parameters

Step/Method Reagents/Conditions Yield (%) Notes
Reflux of 4,4-difluoropiperidine HCl with sodium dicyanamide in cyclohexanol 130°C, 2 h reflux ~75 Intermediate yellow solid
Amination with 2-bromoaniline + conc. HCl in cyclohexanol Room temperature to reflux ~62 Direct introduction of 3-bromophenyl group
Purification Extraction, trituration with n-hexanes, chromatography White solid product
Analytical characterization 1H NMR, LCMS Confirms structure and purity

Research Findings and Considerations

  • The presence of the geminal difluoro substituents at the 3-position of the pyrrolidine ring significantly influences the reactivity and stability of intermediates.
  • The bromophenyl substituent is introduced via nucleophilic aromatic substitution or amination steps involving brominated anilines.
  • Reaction conditions require careful control of temperature and pH to optimize yields and minimize side reactions.
  • The synthetic routes reported in patent literature provide reproducible yields and purity suitable for further pharmacological evaluation.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3-Bromophenyl)-3,3-difluoropyrrolidine
Reactant of Route 2
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1-(3-Bromophenyl)-3,3-difluoropyrrolidine

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